molecular formula C6H11NO2 B1584806 1-Methylpyrrolidine-2-carboxylic acid CAS No. 68078-09-1

1-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B1584806
CAS No.: 68078-09-1
M. Wt: 129.16 g/mol
InChI Key: CWLQUGTUXBXTLF-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2-carboxylic acid, also known as 1-methylproline, is a derivative of proline, an amino acid commonly found in proteins. This compound is characterized by its five-membered pyrrolidine ring with a carboxylic acid group and a methyl group attached to the nitrogen atom. It has the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the alkylation of proline derivatives. For instance, the reaction of proline with methyl iodide in the presence of a base such as sodium hydroxide can yield 1-methylproline . Another method involves the reductive amination of pyrrolidine-2-carboxylic acid with formaldehyde and a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Amides, esters

Mechanism of Action

The mechanism of action of 1-methylpyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. As a proline derivative, it can influence protein folding and stability by inducing conformational changes in proline-rich regions of proteins. This can affect protein-protein interactions, enzyme activity, and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and alter its interaction with molecular targets compared to its analogs .

Properties

IUPAC Name

1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLQUGTUXBXTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274275
Record name 1-methylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68078-09-1
Record name 1-methylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyrrolidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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